Ferrous succinate
Overview
Description
Ferrous succinate, also known as iron succinate, is a chemical compound with the molecular formula C₄H₄FeO₄. It is commonly used as an iron supplement to treat and prevent iron deficiency anemia. The compound is characterized by its high iron content and bioavailability, making it an effective treatment for conditions related to iron deficiency .
Mechanism of Action
Ferrous succinate, also known as Iron succinate, is an iron supplement used in the prevention and treatment of iron-deficiency anemia . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary targets of this compound are various proteins involved in iron metabolism and hemoglobin production. These include Transferrin receptor protein 1 , Egl nine homolog 1 , Histone deacetylase 8 , Alpha-hemoglobin-stabilizing protein , Hemoglobin subunit alpha , Frataxin, mitochondrial , Ferritin heavy chain , and others . These proteins play crucial roles in iron transport, storage, and utilization within the body.
Mode of Action
This compound replenishes iron stores in the body, which is essential for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By providing the necessary iron, this compound helps to prevent and treat this type of anemia.
Biochemical Pathways
This compound affects the biochemical pathways involved in iron metabolism and hemoglobin synthesis. Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the rest of the body . When iron levels are low, the body cannot produce enough hemoglobin, leading to iron-deficiency anemia .
Pharmacokinetics
The efficiency of absorption of this compound depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose .
Result of Action
The major activity of supplemental iron, such as this compound, is in the prevention and treatment of iron deficiency anemia . By replenishing iron stores in the body, this compound helps to increase the production of hemoglobin, thereby preventing and treating iron-deficiency anemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption of iron. Certain substances, such as calcium, can inhibit iron absorption, while others, like vitamin C, can enhance it . Furthermore, the safety data sheet for this compound recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .
Biochemical Analysis
Biochemical Properties
Ferrous succinate plays a crucial role in biochemical reactions, particularly in the production of hemoglobin . It interacts with various enzymes and proteins, including transferrin receptor protein 1, Egl nine homolog 1, histone deacetylase 8, alpha-hemoglobin-stabilizing protein, and hemoglobin subunit alpha . These interactions are essential for maintaining iron homeostasis in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is necessary for the production of hemoglobin, and iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its necessity for the production of hemoglobin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the efficiency of absorption depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous succinate can be synthesized using sodium succinate hexahydrate and iron sulfate heptahydrate as raw materials. The reaction involves dissolving these compounds in deionized water, followed by the addition of an anti-oxidant to prevent the oxidation of ferrous iron to ferric iron. The mixture is then heated and stirred to facilitate the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of reactors where the raw materials are mixed and heated under controlled conditions. The addition of anti-oxidants is crucial to maintain the stability of ferrous iron during the reaction .
Chemical Reactions Analysis
Types of Reactions: Ferrous succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric succinate in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric succinate using reducing agents.
Substitution: The succinate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used for substitution reactions.
Major Products:
Oxidation: Ferric succinate.
Reduction: this compound.
Substitution: Various iron-ligand complexes depending on the substituent used.
Scientific Research Applications
Ferrous succinate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of iron-containing compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular iron metabolism and its effects on biological systems.
Medicine: It is primarily used as an iron supplement to treat iron deficiency anemia.
Comparison with Similar Compounds
- Ferrous sulfate
- Ferrous gluconate
- Ferrous fumarate
- Ferrous bisglycinate
Comparison:
- Ferrous sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. It is effective but may cause gastrointestinal side effects .
- Ferrous gluconate: Contains 12% elemental iron and is better tolerated than ferrous sulfate but provides less iron per dose .
- Ferrous fumarate: Contains 33% elemental iron and is highly bioavailable, making it a preferred choice for iron supplementation .
- Ferrous bisglycinate: Known for its high bioavailability and minimal gastrointestinal side effects. It is less affected by common iron absorption inhibitors .
Ferrous succinate is unique due to its high iron content and bioavailability, making it an effective treatment for iron deficiency anemia with fewer side effects compared to some other iron supplements .
Properties
IUPAC Name |
butanedioate;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXRFOWKIZPNTA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FeO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
171.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10030-90-7 | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iron succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ferrous succinate and why is it used medically?
A1: this compound is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.
Q2: How does this compound compare to other iron supplements like ferrous sulfate in terms of effectiveness?
A2: Research suggests that this compound and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.
Q3: Can the administration route of this compound influence its effectiveness in treating iron deficiency anemia?
A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including this compound, in hemodialysis patients [, , , ]. While oral this compound remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.
Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of this compound in treating iron deficiency anemia?
A4: Yes, treating Helicobacter pylori infection alongside this compound supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.
Q5: Are there any formulations or strategies to improve the bioavailability of this compound?
A6: Yes, research has explored combining this compound with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.
Q6: Does oral contraceptive use affect the absorption of this compound?
A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of this compound [].
Q7: Are there any promising alternatives to traditional iron supplements like this compound?
A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.
Q8: What are some future research directions for this compound and iron deficiency treatment?
A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.
Q9: Can this compound play a role in mitigating the toxic effects of nanoparticles?
A10: Emerging research suggests that this compound, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.
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